molecular formula C4H5N5 B6266911 3-azido-1-methyl-1H-pyrazole CAS No. 66806-36-8

3-azido-1-methyl-1H-pyrazole

Cat. No.: B6266911
CAS No.: 66806-36-8
M. Wt: 123.1
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Description

3-azido-1-methyl-1H-pyrazole is an organic compound with the molecular formula C4H5N5 and a molecular weight of 123.11 g/mol . It belongs to the pyrazole class, a five-membered heterocyclic ring characterized by two adjacent nitrogen atoms . The azido group (-N3) attached to the core structure makes this compound a valuable building block in synthetic and medicinal chemistry, particularly for click chemistry reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . These reactions are pivotal for constructing more complex molecular architectures, including 1,2,3-triazole-pyrazole hybrids, which are of significant interest in drug discovery efforts . The pyrazole scaffold is recognized as a privileged structure in medicinal chemistry and is found in numerous marketed drugs and bioactive molecules due to its wide spectrum of biological activities . Researchers utilize this core to develop compounds with potential anticancer, antimicrobial, anti-inflammatory, and antiviral properties . The structure of this compound has been characterized, with predicted collision cross-section (CCS) values available for various adducts to aid in analytical identification and quantification . This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

66806-36-8

Molecular Formula

C4H5N5

Molecular Weight

123.1

Purity

95

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 3 Azido 1 Methyl 1h Pyrazole

Cycloaddition Reactions of the Azido (B1232118) Moiety

The azido group (–N₃) is well-known as a "1,3-dipole," a functional group capable of participating in [3+2] cycloaddition reactions with various unsaturated systems, known as dipolarophiles. These reactions are powerful tools for the construction of five-membered heterocyclic rings, most notably 1,2,3-triazoles.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 3-Azido-1-methyl-1H-pyrazole

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," a set of reactions known for their high efficiency, reliability, and mild reaction conditions. nih.govfrontiersin.org This reaction exclusively produces 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. beilstein-journals.org The catalytic cycle involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide (B81097) in a stepwise manner. researchgate.net This process is significantly faster than the uncatalyzed thermal reaction and avoids the formation of regioisomeric mixtures. beilstein-journals.org

While the CuAAC is a widely used reaction for organic azides, specific documented examples of this compound undergoing this reaction are not prevalent in the surveyed literature. However, its reactivity can be predicted based on the established mechanism. The reaction would proceed by treating this compound with a terminal alkyne in the presence of a copper(I) source, often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate). beilstein-journals.org The expected product would be a 1-(1-methyl-1H-pyrazol-3-yl)-4-substituted-1H-1,2,3-triazole.

Hypothetical CuAAC Reaction Data

Alkyne ReactantCatalyst SystemSolventProduct
PhenylacetyleneCuSO₄ / Sodium Ascorbatet-BuOH/H₂O1-(1-methyl-1H-pyrazol-3-yl)-4-phenyl-1H-1,2,3-triazole
Propargyl alcoholCuI / DIPEATHF(1-(1-methyl-1H-pyrazol-3-yl)-1H-1,2,3-triazol-4-yl)methanol
1-Ethynylcyclohexene[Cu(PPh₃)₃Br]Toluene1-(1-methyl-1H-pyrazol-3-yl)-4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazole

This table presents hypothetical examples to illustrate the expected outcomes of the CuAAC reaction with this compound based on general principles of the reaction. Specific experimental data with yields for this compound is not available in the cited literature.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Chemistry

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is another powerful click reaction that proceeds without the need for a metal catalyst, making it particularly useful for biological applications where copper toxicity is a concern. nih.gov The reaction's driving force is the high ring strain of a cyclic alkyne, such as a cyclooctyne derivative. frontiersin.org This strain is released upon the [3+2] cycloaddition with an azide, leading to the formation of a stable triazole ring. frontiersin.org

The reaction is bioorthogonal, meaning it proceeds efficiently in complex biological environments without interfering with native biochemical processes. nih.gov Although a versatile tool for bioconjugation, published studies specifically detailing the use of this compound in SPAAC reactions were not identified. Based on the general reactivity of azides, it is expected that this compound would readily react with strained alkynes like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) to form the corresponding triazole product under physiological conditions.

Uncatalyzed [3+2] Cycloadditions with Dipolarophiles

The uncatalyzed thermal reaction between an azide and an alkyne is known as the Huisgen 1,3-dipolar cycloaddition. nih.gov This reaction typically requires elevated temperatures and, when using unsymmetrical alkynes, often results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. wikipedia.org The lack of regioselectivity and the harsh conditions limit its synthetic utility compared to the catalyzed versions. wikipedia.org

The azide group can also react with other dipolarophiles, such as electron-deficient alkenes (e.g., acrylates, maleimides), in a concerted pericyclic reaction. organic-chemistry.org These reactions lead to the formation of triazoline rings, which may be unstable and can undergo further reactions like nitrogen extrusion. The reactivity is governed by frontier molecular orbital (FMO) theory, where the energy gap between the highest occupied molecular orbital (HOMO) of the azide and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile (or vice versa) determines the reaction rate. organic-chemistry.org Specific studies on the uncatalyzed cycloaddition of this compound are not extensively documented.

Reactivity of the Pyrazole (B372694) Heterocycle

The pyrazole ring is an electron-rich aromatic heterocycle. Its reactivity towards electrophilic and nucleophilic attack is influenced by the nitrogen atoms within the ring and the nature of its substituents.

Electrophilic Aromatic Substitution Patterns

Pyrazoles undergo electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and sulfonation. nih.gov Due to the electronic properties of the five-membered ring containing two adjacent nitrogen atoms, these substitutions occur preferentially at the C4 position. nih.govfrontierspecialtychemicals.com The N1 and N2 positions are nucleophilic, while the C3 and C5 positions are relatively electron-deficient compared to C4. nih.gov

In this compound, the substituents further influence the regioselectivity. The N-methyl group is an activating group that directs electrophiles to the ortho (C5) and para (C3) positions. The azido group at the C3 position is generally considered an electron-withdrawing and deactivating group, which would direct incoming electrophiles to the meta position relative to itself (C5). However, the inherent reactivity of the pyrazole ring strongly favors substitution at C4. The combined directing effects and the intrinsic reactivity of the pyrazole nucleus mean that electrophilic attack is overwhelmingly expected to occur at the C4 position.

For instance, the nitration of 1-methylpyrazole derivatives with reagents like nitric acid in sulfuric acid or acetic anhydride is known to yield the 4-nitro product. researchgate.netrsc.org

Predicted Electrophilic Aromatic Substitution Reactions

ReactionReagentsElectrophilePredicted Product
NitrationHNO₃ / H₂SO₄NO₂⁺3-azido-1-methyl-4-nitro-1H-pyrazole
BrominationBr₂ / FeBr₃Br⁺3-azido-4-bromo-1-methyl-1H-pyrazole
SulfonationFuming H₂SO₄SO₃This compound-4-sulfonic acid

This table outlines the predicted outcomes for electrophilic aromatic substitution on this compound based on the known reactivity of substituted pyrazoles.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a reaction pathway for aromatic compounds that typically requires the presence of strong electron-withdrawing groups to activate the ring towards attack by a nucleophile. The pyrazole ring, being an electron-rich heterocycle, is generally not susceptible to SNAr. rsc.org

For a nucleophile to attack the pyrazole ring of this compound, there would need to be a suitable leaving group on the ring and significant activation from electron-withdrawing substituents. The azido group is not a sufficiently strong electron-withdrawing group to activate the pyrazole ring for SNAr. Therefore, it is highly unlikely that this compound would undergo nucleophilic aromatic substitution on the pyrazole core under standard conditions. Such reactions on five-membered heterocyclic rings are rare unless powerful activating groups, such as a nitro or formyl group, are also present on the ring. rsc.org

Ring-Opening and Ring-Closing Transformations

The thermal or photochemical decomposition of azidopyrazoles is a key transformation that often leads to ring-opening reactions, primarily through the formation of a highly reactive pyrazolylnitrene intermediate. While specific studies on this compound are not extensively detailed in the literature, the behavior of isomeric and substituted azidopyrazoles provides a strong foundation for understanding its potential reactivity.

Upon thermolysis, various 4-azidopyrazoles have been observed to undergo fragmentation of the pyrazole ring. acs.org This process typically yields two nitrile-containing fragments. For instance, the thermolysis of 4-azidopyrazoles bearing methyl and phenyl substituents results in the formation of a nitrile (R³-C≡N) derived from the C3 position and an α-iminonitrile originating from the N1, C4, C5, and N2 atoms of the ring. acs.org Similarly, certain 5-azidopyrazoles have been found to fragment upon mild heating, leading to a conjugated nitrile through the cleavage of the N1-C5 bond. acs.org

A more complex transformation involving a ring-opening and recyclization cascade has been documented for 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole. mdpi.com The transient formation of a nitrene moiety initiates a sequence that includes the opening of the pyrazole ring, followed by a recyclization step to form a new product. mdpi.com This type of rearrangement underscores the potential for this compound to undergo sophisticated intramolecular transformations leading to novel heterocyclic systems.

Initial Compound Transformation Type Resulting Products/Process Reference
4-Azidopyrazole derivativesRing FragmentationNitrile and α-iminonitrile fragments acs.org
5-Azidopyrazole derivativesRing FragmentationConjugated nitrile via N1-C5 cleavage acs.org
5-Azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazoleRing-Opening/RecyclizationRearrangement cascade initiated by nitrene formation mdpi.com

Transformations Involving the Methyl Group and Other Substituents

The reactivity of this compound is not confined to the pyrazole ring itself but can also influence its substituents. The interplay between the azide group and the N1-methyl group can lead to unique functionalization pathways.

Research into the reactivity of related azidopyrazoles has revealed that the decomposition of the azide can trigger reactions at substituent sites. In an unusual transformation of 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole, thermolysis in acetic acid led to the oxidative conversion of the C3-methyl group into a CH₂OAc moiety. mdpi.com This reaction occurred concurrently with the reduction of the azido group to an amino group, demonstrating a formal molecular comproportionation where no external oxidants or reductants were required. mdpi.com This process highlights a sophisticated pathway where the nitrene intermediate, or its precursor, facilitates the functionalization of a remote methyl group. Such a pathway suggests that the N1-methyl group in this compound could potentially undergo similar oxidative functionalization under specific reaction conditions.

The derivatization of the N1-methyl group in pyrazoles is a synthetic challenge. While methods for the selective N-methylation of pyrazole rings are well-established, subsequent functionalization of the N1-alkyl group is less common, particularly in the presence of a highly reactive azide group. nih.govacs.org Mass spectrometry studies of certain N-methyl pyrazole isomers have shown fragmentation patterns corresponding to the loss of the pyrazole methyl group, though this is not a synthetic transformation. nih.gov The literature specifically concerning the derivatization of the N1-methyl group in this compound is sparse, indicating that the chemistry is dominated by the reactivity of the azido functionality.

Applications of 3 Azido 1 Methyl 1h Pyrazole in Organic Synthesis and Materials Science

A Versatile Building Block for Complex Architectures

The inherent reactivity of the azide (B81097) moiety in 3-azido-1-methyl-1H-pyrazole, combined with the stability and functionality of the pyrazole (B372694) ring, positions it as a powerful synthon for creating intricate molecular structures. This versatility is particularly evident in its application in "click chemistry," a concept that emphasizes reactions that are high in yield, wide in scope, and simple to perform.

Synthesis of Novel Heterocyclic Systems via Click Chemistry

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, is a primary application of this compound. This reaction facilitates the efficient synthesis of 1,2,3-triazole-linked heterocyclic systems. By reacting this compound with various terminal alkynes, a diverse library of pyrazole-triazole hybrids can be generated. These hybrid structures are of significant interest in medicinal chemistry and materials science due to their potential biological activities and unique photophysical properties.

The general scheme for this reaction is as follows:

The reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. The mild reaction conditions and high yields make this a highly attractive method for creating complex heterocyclic frameworks.

Construction of Poly-substituted Pyrazoles and Triazoles

Beyond the straightforward synthesis of pyrazole-triazole hybrids, this compound serves as a scaffold for the construction of more elaborately substituted pyrazoles and triazoles. The pyrazole ring itself can be further functionalized at its other available positions, either before or after the click reaction. This allows for the introduction of a wide array of substituents, leading to a high degree of molecular diversity.

For instance, precursors to this compound can be synthesized with various substituents on the pyrazole ring. Subsequent conversion to the azide and click reaction with an alkyne results in a polysubstituted pyrazole-triazole product. This modular approach is highly efficient for generating libraries of related compounds for screening in drug discovery or for tuning the properties of materials.

Precursor Substituent (R¹)Alkyne Substituent (R²)Resulting Polysubstituted Product
-HPhenyl1-Methyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole
-Brtert-Butyl4-Bromo-1-methyl-3-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole
-NO₂-CH₂OH(4-(1-(1-Methyl-4-nitro-1H-pyrazol-3-yl)-1H-1,2,3-triazol-4-yl))methanol

Integration into Polymeric Systems

The principles of click chemistry also enable the seamless integration of the this compound moiety into polymeric structures. This has opened up new avenues for the functionalization of polymers and the design of novel materials with tailored properties.

Functionalization of Polymer Backbones via Azide-Alkyne Click Chemistry

Polymers containing alkyne groups along their backbone or as side chains can be readily functionalized by reacting them with this compound. This post-polymerization modification strategy allows for the introduction of the pyrazole-triazole unit onto a pre-existing polymer, thereby altering its chemical and physical properties. This method is particularly useful for creating polymers with enhanced thermal stability, altered solubility, or the ability to coordinate with metal ions.

The efficiency and orthogonality of the click reaction ensure that the modification occurs without significantly affecting the polymer's backbone integrity. This has been successfully applied to a variety of polymer systems, including polyacetylenes, polystyrenes, and polyacrylates.

Design of Advanced Polymer Materials

The incorporation of this compound into polymers can lead to the development of advanced materials with specific functionalities. For example, the resulting pyrazole-triazole side chains can act as ligands for metal ions, leading to the formation of metallopolymers with interesting catalytic or electronic properties. Furthermore, the nitrogen-rich nature of these modified polymers can enhance their thermal stability and flame retardancy. The ability to precisely control the degree of functionalization along the polymer chain allows for the fine-tuning of these material properties.

Precursor in Supramolecular Assembly and Self-Assembling Systems

The pyrazole and triazole moieties are well-known for their ability to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking. This makes molecules containing these rings, like the derivatives of this compound, excellent candidates for the construction of supramolecular assemblies and self-assembling systems.

Development of Ligands and Host Molecules

The unique electronic properties and structural features of the pyrazole ring make it an excellent scaffold for the design of ligands in coordination chemistry. Pyrazole-based ligands are well-known for their ability to form stable complexes with a wide range of metal ions. The presence of the azido (B1232118) group in this compound offers a versatile handle for further functionalization, allowing for the creation of more complex and tailored ligand systems.

The nitrogen-rich nature of the pyrazole ring, combined with the additional nitrogen atoms of the azido group, makes these compounds attractive for constructing polydentate ligands. These ligands can coordinate to metal centers through multiple sites, leading to the formation of stable and well-defined metal-organic frameworks (MOFs) or coordination polymers. The ability to modify the pyrazole core and the azido group allows for fine-tuning of the ligand's steric and electronic properties, which in turn influences the geometry and properties of the resulting metal complexes.

Research has shown that pyrazole derivatives can act as excellent chelating agents for transition metals. mdpi.com The incorporation of the azido functionality can be leveraged in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach the pyrazole unit to larger molecular architectures or solid supports. This strategy is instrumental in creating sophisticated host molecules with specific recognition sites for guest species.

Engineering of Intermolecular Interactions

The control of intermolecular interactions is a cornerstone of crystal engineering and materials design. The structure of this compound, with its distinct hydrogen bond donors and acceptors, as well as the potential for π-π stacking interactions involving the aromatic pyrazole ring, provides a platform for the rational design of supramolecular assemblies.

Furthermore, the aromatic nature of the pyrazole ring facilitates π-π stacking interactions, which can play a significant role in the organization of molecules in crystals and thin films. The interplay between hydrogen bonding and π-π stacking can be engineered to create specific network topologies with desired properties, such as porosity or specific electronic characteristics. The study of different crystal forms (polymorphs) and multicomponent crystals (cocrystals) of pyrazole derivatives provides valuable insights into their packing preferences and the nature of the intermolecular forces at play. researchgate.net

Contributions to the Synthesis of Energetic Precursors and High-Nitrogen Compounds

The high nitrogen content and positive enthalpy of formation associated with the azido group make this compound a valuable precursor in the synthesis of energetic materials and other high-nitrogen compounds. These materials are of interest for applications where a rapid release of energy is required.

Rational Design of High-Energy Density Materials (Excluding Properties)

The rational design of high-energy density materials (HEDMs) focuses on creating molecules with a high concentration of energy-rich functional groups and a favorable oxygen balance. Pyrazole-based compounds are attractive candidates for HEDMs due to their high density, thermal stability, and significant energy content. researchgate.net The introduction of an azido group, a well-known explosophore, significantly increases the nitrogen content and the heat of formation of the molecule, which are key characteristics of energetic materials. researchgate.net

Computational methods, such as density functional theory (DFT), are often employed to predict the properties of novel energetic materials before their synthesis. researchgate.net These theoretical studies help in the rational design process by identifying promising molecular structures. The combination of the pyrazole ring with other energetic moieties, such as nitro (-NO2) or other azido groups, is a common strategy to further enhance the energetic properties. For instance, the synthesis of compounds like 4-azido-3,5-dinitropyrazole highlights the efforts to create molecules with a high density of energetic functionalities. researchgate.netreddit.com

The table below presents a selection of pyrazole-based compounds and their molecular formulas, illustrating the structural diversity in the design of energetic materials.

Compound NameMolecular Formula
This compoundC4H5N5
5-amino-3-azido-4-nitro-1H-pyrazoleC3H3N7O2
4-azido-3,5-dinitropyrazoleC3HN7O4
1-methyl-trinitropyrazoleC4H3N5O6

Synthetic Strategies for Nitrogen-Rich Frameworks

The synthesis of nitrogen-rich frameworks is a key area of research in energetic materials. The azido group in this compound is a versatile functional group that can be readily transformed into other nitrogen-containing heterocycles. One of the most important reactions of azides in this context is the [3+2] cycloaddition with nitriles or alkynes to form tetrazoles or triazoles, respectively. mdpi.com Both tetrazoles and triazoles are themselves high-nitrogen, energetic heterocycles.

The development of energetic metal-organic frameworks (EMOFs) is another promising strategy. In this approach, nitrogen-rich ligands, such as those derived from this compound, are coordinated to metal ions to create a porous, three-dimensional structure. mdpi.com The azide anion itself is a ligand with 100% nitrogen content and is often used in the construction of EMOFs. mdpi.com The combination of nitrogen-rich organic ligands and metal centers can lead to materials with tunable structures and high energy densities. mdpi.com

Advanced Spectroscopic and Computational Characterization of 3 Azido 1 Methyl 1h Pyrazole

Methodologies for Comprehensive Structural Elucidation

A combination of high-resolution spectroscopic techniques is essential to unambiguously determine the molecular architecture of 3-azido-1-methyl-1H-pyrazole.

High-Resolution Nuclear Magnetic Resonance (HR-NMR) spectroscopy, including ¹H and ¹³C NMR, is a cornerstone for determining the connectivity and chemical environment of atoms within a molecule. For this compound, the expected ¹H NMR spectrum would feature distinct signals corresponding to the methyl and pyrazole (B372694) ring protons. The methyl group protons (N-CH₃) would appear as a singlet, typically in the range of 3.8-4.0 ppm. The two protons on the pyrazole ring would present as an AX system of doublets, with chemical shifts and coupling constants characteristic of their positions relative to the nitrogen atoms and the azido (B1232118) substituent.

The ¹³C NMR spectrum would complement this by providing the chemical shifts for each unique carbon atom. The methyl carbon would have a characteristic shift, while the three carbons of the pyrazole ring would exhibit shifts influenced by their electronic environment, including the electron-withdrawing nature of the azido group. The structures of novel heterocyclic compounds are often confirmed by ¹H, ¹³C, and ¹⁵N-NMR spectroscopy. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted) Multiplicity Coupling Constant (Hz, predicted)
N-CH₃ ~3.9 ~40 Singlet N/A
H-4 ~6.3 ~105 Doublet ~2.5
H-5 ~7.6 ~130 Doublet ~2.5

Note: The data in this table is predicted based on general knowledge of pyrazole chemistry and has not been reported from experimental analysis of this compound.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₄H₅N₅), the exact mass can be calculated and compared to the experimental value. The monoisotopic mass of this compound is 123.0545 Da. uni.lu HRMS analysis, typically using electrospray ionization (ESI), would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 124.06178. uni.lu The high precision of this measurement allows for the unambiguous confirmation of the molecular formula.

Table 2: Predicted HRMS Data for this compound Adducts

Adduct Calculated m/z
[M+H]⁺ 124.06178
[M+Na]⁺ 146.04372
[M+NH₄]⁺ 141.08832
[M+K]⁺ 162.01766

Source: PubChemLite, Predicted Collision Cross Section (CCS) values. uni.lu

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. In this compound, the most prominent feature in the IR spectrum would be the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide (B81097) group (–N₃), typically appearing in the region of 2100-2160 cm⁻¹. The pyrazole ring itself would exhibit a series of characteristic bands for C-H, C=N, and C=C stretching and bending vibrations. For instance, aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹. researchgate.net Raman spectroscopy would provide complementary information, particularly for the more symmetric vibrations.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Azide (-N₃) Asymmetric stretch 2100 - 2160 Strong
Pyrazole Ring (C-H) Stretch 3050 - 3150 Medium-Weak
Pyrazole Ring (C=N, C=C) Stretch 1400 - 1600 Medium

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and torsion angles for this compound. Furthermore, it would reveal information about the crystal packing, including intermolecular interactions such as hydrogen bonds or van der Waals forces. While no crystal structure for this compound has been reported, analysis of related pyrazole structures shows that the pyrazole ring is typically planar. spast.org Such an analysis would be invaluable for understanding the molecule's conformation and how it interacts with its neighbors in the crystalline lattice.

Quantum Chemical Calculations and Theoretical Studies

Theoretical studies, particularly those employing quantum chemical calculations, offer deep insights into the electronic properties of a molecule, complementing experimental data.

Quantum chemical calculations, such as those using Density Functional Theory (DFT), can be used to model the electronic structure of this compound. researchgate.net These calculations can determine the distribution of electron density, the energies and shapes of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the nature of the chemical bonds. The results of these analyses can help to explain the molecule's reactivity, stability, and spectroscopic properties. For pyrazole derivatives, DFT studies have been used to investigate their stability and chemical reactivity. researchgate.netmodern-journals.com Such calculations for this compound would elucidate the electronic influence of the azido group on the pyrazole ring.

Table 4: Compound Names Mentioned

Compound Name

Prediction of Reactivity and Reaction Pathways

Computational chemistry provides powerful tools to predict the reactivity and potential reaction pathways of this compound. The molecule's reactivity is dominated by the interplay between the aromatic pyrazole ring and the highly energetic azide functional group.

Key Reaction Pathways:

1,3-Dipolar Cycloadditions: The azide group is a classic 1,3-dipole, making it highly susceptible to "click" reactions with various dipolarophiles, particularly alkynes and strained alkenes. Quantum mechanical calculations can model the transition states for these cycloadditions, predicting their activation energies and regioselectivity. Such studies on similar phenyl azides reacting with enamines show these are often concerted, asynchronous processes. researchgate.net The pyrazole ring's electronic properties, influenced by the N-methyl group, will modulate the azide's reactivity in these cycloadditions.

Thermal and Photochemical Decomposition: Aryl azides are known to undergo decomposition upon heating or irradiation to extrude dinitrogen (N₂) and form highly reactive nitrene intermediates. acs.orgresearchgate.net Computational studies can map the potential energy surface for this decomposition, elucidating the pathway from the singlet azide to the singlet and triplet nitrene species. The resulting 1-methyl-1H-pyrazol-3-nitrene can then undergo various intramolecular reactions, such as ring expansion or insertion, or intermolecular reactions if trapped. acs.org The stability and subsequent reactions of this nitrene are key areas of computational investigation.

Conformational Analysis and Molecular Dynamics Simulations

Understanding the three-dimensional structure and dynamic behavior of this compound is crucial for predicting its interactions and properties.

Conformational Analysis: The primary conformational flexibility in this compound arises from the rotation around the C3—N(azide) single bond. Computational potential energy surface (PES) scans are used to determine the rotational barrier and identify the most stable conformers. Studies on related azidoalkyl pyrazoles have shown through single-crystal X-ray diffraction that the azide group often adopts a conformation that is nearly perpendicular to the plane of the pyrazole ring. mdpi.com This orientation minimizes steric hindrance and influences the molecule's crystal packing and density. Computational geometry optimization using methods like DFT can precisely predict this dihedral angle and the relative energies of different conformers.

Molecular Dynamics (MD) Simulations: Molecular dynamics simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its conformational landscape, solvent interactions, and vibrational motions. mdpi.comdovepress.com While specific MD studies on this molecule are not prevalent, the methodology is widely applied to other pyrazole derivatives for applications like drug discovery. nih.govnih.gov

An MD simulation for this compound would typically involve:

System Setup: Placing the molecule in a simulation box, often with an explicit solvent like water, to mimic solution conditions.

Force Field Application: Using a classical force field (e.g., AMBER, GAFF) to define the potential energy of the system based on atomic positions. dovepress.com

Simulation: Solving Newton's equations of motion iteratively to track the trajectory of each atom over a set period (nanoseconds to microseconds).

From the resulting trajectory, various properties can be analyzed, including conformational changes, the stability of specific conformers, hydrogen bonding interactions with the solvent, and the calculation of thermodynamic properties. Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are used to assess structural stability and atomic mobility. dovepress.comresearchgate.net

Computational Studies on Spectroscopic Signatures

Computational methods are indispensable for interpreting and predicting the spectroscopic signatures of this compound, aiding in its structural confirmation. bohrium.com

Infrared (IR) Spectroscopy: DFT calculations are highly effective at predicting vibrational frequencies. dtic.mildtic.mil For this compound, the most characteristic feature in the IR spectrum is the strong asymmetric stretching vibration (νₐₛ) of the azide group, typically found around 2100-2160 cm⁻¹. Computational frequency calculations, often using the B3LYP functional with a suitable basis set (e.g., 6-311+G(d,p)), can predict the exact position of this and other vibrational modes, such as the symmetric stretch (νₛ) and bending (δ) modes of the azide, as well as the various pyrazole ring vibrations. proquest.comyoutube.com Comparing the calculated spectrum with experimental data confirms the molecular structure and can reveal details about intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting NMR chemical shifts and coupling constants through quantum chemical calculations is a standard method for structure elucidation. rogue-scholar.org The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT for this purpose.

¹⁵N NMR: The three nitrogen atoms of the azide group and the two nitrogen atoms of the pyrazole ring have distinct chemical shifts. scilit.comscilit.com Based on data from related azidopyrimidines and azoles, the chemical shifts can be predicted. researchgate.net The terminal nitrogen (Nγ) of the azide is typically the most shielded, while the central nitrogen (Nβ) is highly deshielded. The pyrazole ring nitrogens (N1 and N2) also have characteristic shifts that are sensitive to substituents.

¹³C and ¹H NMR: Computational models can accurately predict the chemical shifts for the carbon and hydrogen atoms of the pyrazole ring and the methyl group. nih.gov These predictions help in the unambiguous assignment of signals in experimental spectra, especially for the C3, C4, and C5 carbons of the pyrazole, whose electronic environments are directly affected by the azide and methyl substituents.

NucleusPredicted Chemical Shift Range (ppm)Notes
Azide Group
Nα (attached to C3)-130 to -170The chemical shift is sensitive to the electronic nature of the pyrazole ring.
Nβ (central)-120 to -140Typically the most deshielded nitrogen of the azide group.
Nγ (terminal)-280 to -320Generally the most shielded nitrogen in the azide functionality.
Pyrazole Ring
N1-170 to -180Influenced by the attached methyl group.
N2-80 to -100Shifted to a higher field compared to a nitro-substituted pyrazole, as the azide group is a weaker electron-withdrawing group. mdpi.com
C3145 - 155Deshielded due to direct attachment of the electronegative azide group.
C4105 - 115Shielded relative to C3 and C5.
C5135 - 145Chemical shift is influenced by the adjacent N1-methyl group.
Methyl Group
C (N-CH₃)35 - 40Typical range for an N-methyl carbon on a pyrazole ring.
H (N-CH₃)3.8 - 4.2Expected chemical shift for protons of an N-methyl group on an aromatic heterocycle.

Predicted NMR chemical shift ranges for this compound based on computational models and data from analogous compounds.

Future Directions and Emerging Research Avenues for 3 Azido 1 Methyl 1h Pyrazole

Development of Novel Catalytic Systems for Azide (B81097) Transformations

The azide group in 3-azido-1-methyl-1H-pyrazole is a versatile functional group that can undergo a variety of chemical transformations. The development of novel catalytic systems to mediate these reactions is a key area of future research, with the potential to unlock new synthetic pathways and applications. A primary focus is the catalytic reduction of the azide to an amine, which would provide a direct route to 3-amino-1-methyl-1H-pyrazole, a valuable building block for pharmaceuticals and other fine chemicals. While traditional reducing agents can achieve this, the development of more sustainable and selective catalytic methods is highly desirable.

Recent advancements in catalysis offer promising avenues for the transformation of aryl and heteroaryl azides. For instance, rhodium-catalyzed reactions have shown significant potential for the transformation of various nitrogen-containing compounds. rsc.orgrsc.org Exploring the use of rhodium catalysts for reactions such as C-H functionalization or annulation, starting from this compound, could lead to the synthesis of novel fused heterocyclic systems with interesting photophysical or electronic properties.

Furthermore, the development of catalysts for the controlled decomposition of the azide group to a nitrene intermediate opens up possibilities for a range of insertion and cycloaddition reactions. The reactivity of such a pyrazolyl-nitrene intermediate could be harnessed to create complex molecular architectures that are otherwise difficult to access.

Table 1: Potential Catalytic Transformations of this compound
TransformationPotential Catalyst ClassPotential ProductResearch Focus
Azide ReductionTransition Metal Catalysts (e.g., Pd, Ni, Ru)3-Amino-1-methyl-1H-pyrazoleDevelopment of mild, selective, and recyclable catalysts.
Nitrene InsertionRhodium or Iron ComplexesFunctionalized pyrazoles or fused heterocyclesControlling the reactivity and selectivity of the nitrene intermediate.
Cycloaddition ReactionsCopper or Ruthenium CatalystsTriazole-substituted pyrazolesExpanding the scope of click chemistry with pyrazole (B372694) azides.

Exploration of Bioorthogonal Ligation Applications (Excluding Biological Context)

The azide functionality in this compound makes it a prime candidate for bioorthogonal ligation reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). wikipedia.org While these "click chemistry" reactions have been extensively used in biological contexts, their application in materials science and polymer chemistry is a rapidly growing field of research. organic-chemistry.org

In the realm of polymer synthesis, this compound can be utilized as a "clickable" monomer or functionalizing agent. For instance, it can be incorporated into polymer chains via CuAAC polymerization, leading to the formation of polymers with pendant pyrazole units. These pyrazole moieties can then serve as ligands for metal coordination or as sites for further functionalization. The resulting polymers could find applications as novel coatings, adhesives, or stimuli-responsive materials.

Furthermore, the SPAAC reaction, which obviates the need for a cytotoxic copper catalyst, is particularly attractive for the surface functionalization of materials. Substrates with strained alkyne groups can be readily modified with this compound, allowing for the attachment of a pyrazole-containing layer. This could be used to alter the surface properties of materials, such as their hydrophobicity, conductivity, or ability to bind specific molecules. The exploration of these non-biological bioorthogonal applications will undoubtedly expand the utility of this compound in the creation of advanced materials.

Expansion into Functional Materials Science (Excluding Clinical/Medical Applications)

The unique combination of a nitrogen-rich pyrazole ring and an energetic azide group suggests that this compound could be a valuable precursor for the synthesis of novel functional materials. One promising area of exploration is in the field of energetic materials. nih.gov The high nitrogen content and positive heat of formation of azidopyrazoles make them attractive candidates for the development of new explosives and propellants with tailored properties, such as enhanced performance and reduced sensitivity. rsc.orgresearchgate.netresearchgate.net

Another exciting avenue is the use of this compound as a ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.commdpi.com The pyrazole ring can coordinate to metal ions, while the azide group can either remain as a pendant functional group for post-synthetic modification or participate in bridging metal centers, leading to the formation of extended network structures. nih.gov These materials could exhibit interesting properties, such as porosity for gas storage and separation, catalytic activity, or unique magnetic and optical behavior.

Table 2: Potential Applications of this compound in Functional Materials
Material ClassRole of this compoundPotential Properties and Applications
Energetic MaterialsPrecursor or energetic componentHigh nitrogen content, tunable sensitivity and performance. rsc.orgresearchgate.net
Coordination Polymers/MOFsLigand with coordinating and functional groupsPorosity, catalysis, magnetic and optical properties. nih.govnih.gov
Functional Polymers"Clickable" monomer or functionalizing agentNovel coatings, adhesives, and stimuli-responsive materials.

Sustainable and Economical Production Strategies

For the widespread application of this compound, the development of sustainable and economical production strategies is crucial. Traditional synthetic methods often involve harsh reagents and generate significant waste. Future research in this area will likely focus on the principles of green chemistry to devise more environmentally friendly and cost-effective synthetic routes.

One promising approach is the use of flow chemistry. rsc.orgmdpi.commit.edunih.gov Continuous-flow reactors offer several advantages over batch processes, including enhanced safety, improved heat and mass transfer, and the ability to perform reactions under conditions that are not feasible in conventional glassware. The synthesis of azides, which can be hazardous on a large scale, is particularly well-suited to flow chemistry, as the amount of the energetic intermediate present at any given time is minimized. mit.edu

Theoretical Predictions for Undiscovered Reactivity and Applications

Computational chemistry and theoretical studies are powerful tools for predicting the reactivity and potential applications of novel compounds. In the case of this compound, density functional theory (DFT) calculations can provide valuable insights into its electronic structure, stability, and reactivity. nih.govnih.govnih.govmdpi.com

Theoretical studies can be employed to predict the regioselectivity and stereoselectivity of the 1,3-dipolar cycloaddition reactions of this compound with various alkynes and alkenes. nih.gov This information is crucial for designing synthetic routes to novel triazole- and triazoline-substituted pyrazoles with desired properties. Furthermore, computational modeling can be used to investigate the mechanism of catalytic transformations of the azide group, aiding in the design of more efficient and selective catalysts.

Beyond predicting reactivity, theoretical studies can also guide the discovery of new applications. For example, computational screening could be used to identify potential metal ions that would form stable and functional coordination polymers with this compound as a ligand. Similarly, theoretical calculations of the energetic properties of derivatives of this compound could accelerate the discovery of new high-performance energetic materials. mdpi.com By providing a deeper understanding of the fundamental properties of this compound, theoretical predictions will play a vital role in shaping its future research directions.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-azido-1-methyl-1H-pyrazole, and how can reaction yields be maximized?

  • Methodology : The compound is synthesized via azide transfer reactions using triazenylpyrazole precursors. Key steps include:

  • Reacting (E)-3-(3,3-diisopropyltriaz-1-en-1-yl)-1-methyl-1H-pyrazole with azido(trimethyl)silane (7.5 equiv) and trifluoroacetic acid (10 equiv) in methylene chloride at 50°C for 16 hours .
  • Purification via flash chromatography (silica gel, cyclohexane/ethyl acetate gradient) yields 88–97% .
    • Optimization : Excess azide reagent and controlled heating ensure complete conversion. Dry-loading with Celite improves chromatographic separation .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are key functional groups identified?

  • Key Techniques :

  • ¹H/¹³C NMR : Azide protons (δ ~5.7–7.5 ppm) and methyl groups (δ ~2.1–2.4 ppm) confirm substitution patterns .
  • IR Spectroscopy : Strong azide stretch (~2100–2140 cm⁻¹) and nitrile bands (~2230 cm⁻¹) validate functional groups .
  • HRMS : Precise molecular ion peaks (e.g., m/z 123.0539 for C₄H₅N₅) confirm molecular formula .

Q. How does the thermal stability of this compound influence storage and handling protocols?

  • Guidelines :

  • Store as a solid at –20°C to minimize decomposition.
  • Avoid prolonged heating above 50°C during synthesis, as azides are prone to exothermic decomposition .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of azide substitution in this compound derivatives?

  • Analysis : Electrophilic substitution at the pyrazole C3 position is favored due to electron-withdrawing effects of the methyl group at N1. Density Functional Theory (DFT) studies can model transition states to predict reactivity .
  • Experimental Validation : Competitive reactions with substituted triazenyl precursors (e.g., benzyl vs. methyl groups) reveal steric and electronic influences on yield .

Q. How can this compound be utilized in click chemistry for bioconjugation or material science applications?

  • Methodology :

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : React with alkynes (e.g., propargyl ethers) to form 1,2,3-triazoles. Use CuSO₄/ascorbate catalysts in THF/water at 50°C for 16 hours .
  • Applications : Labeling biomolecules (e.g., proteins) or synthesizing polymer networks with tailored thermal/mechanical properties .

Q. What strategies resolve contradictions in crystallographic data for azido-pyrazole derivatives?

  • Approach :

  • SHELX Refinement : Use SHELXL for small-molecule refinement, leveraging high-resolution data to resolve disorder in azide groups .
  • Twinned Data : Apply SHELXD/SHELXE for experimental phasing in cases of twinning or low symmetry .

Q. How do computational methods (e.g., DFT or MD simulations) predict the reactivity of this compound in complex systems?

  • Workflow :

  • DFT : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent effects on azide stability in polar aprotic solvents (e.g., DMF) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.